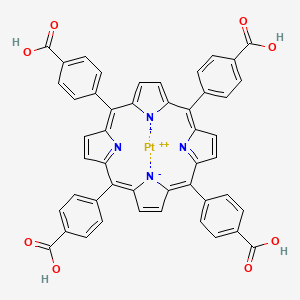

Pt(ii) meso-tetra (4-carboxyphenyl) porphine

Übersicht

Beschreibung

Pt(ii) meso-tetra (4-carboxyphenyl) porphine is a synthetic platinum porphyrin . It is used in various applications, including as a phosphorescent oxygen sensor and in the development of cancer diagnostics .

Synthesis Analysis

The synthesis of this compound involves noncovalent self-assembly, using surfactants with different electronegativity . This process results in different molecular packing patterns due to the synergy of noncovalent bond interactions between porphyrin molecules, and between porphyrin molecules and surfactants .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C48H28N4O8Pt . The spatial ordering of this compound molecules results in different nanocrystals exhibiting both collective optical properties and morphology-dependent activities .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the photodeposition of dual cocatalysts, showing that the photogenerated electrons and holes selectively aggregate at different active sites .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy and Cancer Research

Pt(II) meso-tetra (4-carboxyphenyl) porphine and its derivatives have been extensively studied in the context of photodynamic therapy (PDT) and cancer research. These compounds are known for their ability to induce DNA damage when exposed to light, making them potential agents for targeted cancer treatments. Fiel et al. (1981) demonstrated that photoinduced DNA damage occurs under neutral conditions with meso-tetra(p-carboxyphenyl)porphine, suggesting its potential application in photodynamic therapy (Fiel et al., 1981). Furthermore, research by Field et al. (1975) revealed that Ni and Zn porphyrins, including meso-tetra(p-carboxyphenyl) porphine, can act as effective radiation sensitizers, potentially interfering with cellular repair mechanisms and enhancing the efficacy of radiation therapy in cancer treatment (Field et al., 1975).

Biosensing and Analytical Applications

Meso-tetra(4-carboxyphenyl)porphine (CTPP(4)) has found applications in biosensing, particularly in the development of glucose sensors. White and Harmon (2002) described a novel optical solid-state glucose sensor using CTPP(4) bound to immobilized glucose oxidase. The sensor demonstrated a linear response to glucose concentration, showcasing the potential of CTPP(4) in medical diagnostics and analytical chemistry (White & Harmon, 2002).

Photophysical Properties and Materials Science

The unique photophysical properties of this compound make it a subject of interest in materials science. Studies have explored its role in photoinduced hydrogen evolution systems, where it functions as an electron carrier and photosensitizer. For instance, Okubayashi et al. (1997) demonstrated the electron transfer ability of meso-tetra(p-carboxyphenyl)porphine in a hydrogen evolution system, highlighting its potential in energy conversion and storage technologies (Okubayashi et al., 1997).

Wirkmechanismus

Target of Action

Pt(II) meso-Tetra (4-carboxyphenyl) porphine is a synthetic metalloporphyrin specialty chemical . It is primarily used as a phosphorescent oxygen sensor . This means that its primary target is molecular oxygen present in the environment.

Mode of Action

The compound interacts with its target, oxygen, through a process known as phosphorescence . Phosphorescence is a type of photoluminescence where material absorbs photons and re-emits them after a certain period. This property allows the compound to detect the presence and concentration of oxygen .

Result of Action

The primary result of the action of this compound is the detection of oxygen. By emitting phosphorescence in the presence of oxygen, it provides a means to measure oxygen concentration . This can be particularly useful in various scientific and medical applications, such as monitoring oxygen levels in biological systems or in chemical reactions.

Safety and Hazards

While specific safety and hazard information for Pt(ii) meso-tetra (4-carboxyphenyl) porphine is not provided in the retrieved papers, it is generally recommended to handle chemicals of unknown toxicity under the supervision of persons technically qualified to evaluate potential risks and authorized to enforce appropriate health and safety measures .

Zukünftige Richtungen

The use of Pt(ii) meso-tetra (4-carboxyphenyl) porphine in the development of cancer diagnostics and in DNA methylation sensing interfaces suggests potential future directions in medical diagnostics . Additionally, its role in photocatalytic hydrogen production indicates potential applications in energy conversion .

Biochemische Analyse

Biochemical Properties

Pt(II) meso-tetra (4-carboxyphenyl) porphine has been shown to play a significant role in DNA methylation sensing . It interacts with the target nucleotide sequence, rather than the sensing indicator, which is a unique approach compared to traditional biochemical sensors . The compound’s conformational and electronic properties contribute to its enhanced DNA methylation sensitivity .

Cellular Effects

In cancer cells, this compound enters through clathrin-mediated endocytosis . It binds strongly to CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2), and competes with Cbl/TCN2 for CD320 binding . This interaction influences cell function and contributes to the compound’s accumulation in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as CD320 . It is transported into cancer cells via CD320, affecting the cellular uptake of other porphyrins . This interaction at the molecular level influences the compound’s effects on cells .

Metabolic Pathways

Its interaction with CD320 suggests potential involvement in cobalamin-related metabolic processes .

Transport and Distribution

This compound is transported into cells through clathrin-mediated endocytosis and distributed within cells via its interaction with CD320 . This interaction affects the compound’s localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interaction with CD320

Eigenschaften

IUPAC Name |

platinum(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30N4O8.Pt/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXFLRJMHNYICF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28N4O8Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

983.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

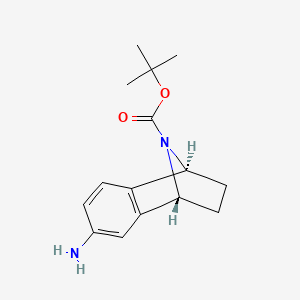

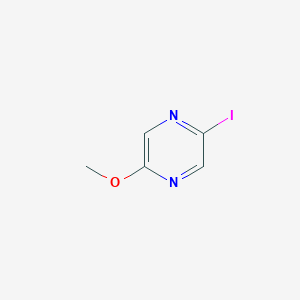

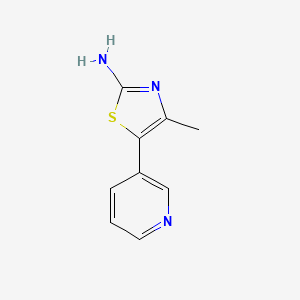

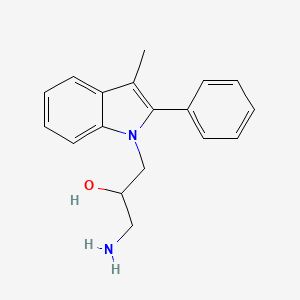

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B3170319.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-(2-hydroxyethyl)piperazine](/img/structure/B3170324.png)

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine](/img/structure/B3170328.png)

![2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]-piperazin-1-yl]ethanol](/img/structure/B3170334.png)

![benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate](/img/structure/B3170350.png)

![5-Methoxy[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B3170366.png)

![N-{4-[(6-methyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-5-yl)amino]phenyl}acetamide](/img/structure/B3170378.png)

![6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine](/img/structure/B3170390.png)